4-Fold Higher Chloroform Solubility of the CF3-Bearing Iodosyl Derivative Compared with the Non-CF3 Analogue
The iodosylarene (compound 3) derived from the target iodoarene 7a achieved a solubility of 0.30 M in CDCl₃, representing an approximately 4-fold increase over the solubility of the analogous iodosylarene 1, which bears the same ortho-tert-butylsulfonyl group but lacks the para-CF₃ substituent [1]. This solubility difference, determined by preparing saturated solutions and measuring the volume required for complete dissolution of a known mass, directly impacts the compound's utility as a homogeneous oxidant.
| Evidence Dimension | Solubility of the derived iodosylarene in CDCl₃ at room temperature |
|---|---|
| Target Compound Data | 0.30 M (83.3 mg dissolved in 0.67 mL CDCl₃) |
| Comparator Or Baseline | ~0.075 M for iodosylarene 1 (2-(tert-butylsulfonyl)iodosylbenzene, no para-CF₃) |
| Quantified Difference | Approximately 4-fold higher solubility |
| Conditions | CDCl₃, room temperature; solubility determined gravimetrically as reported in Arkivoc 2003 |
Why This Matters
A 4-fold solubility advantage enables homogeneous reaction conditions at synthetically useful concentrations (0.3 M), which is critical for reproducible stoichiometric and catalytic oxidation reactions where heterogeneous reagents introduce mass-transfer limitations and irreproducible kinetics.
- [1] Meprathu, B. V. & Protasiewicz, J. D. Synthesis and characterization of novel polyvalent organoiodine compounds. Arkivoc 2003(6), 83–90 (2003). View Source
